molecular formula C18H22FN3O2S B3009464 4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234876-18-6

4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B3009464
CAS No.: 1234876-18-6
M. Wt: 363.45
InChI Key: FYPMNHGWRMTNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quantum Chemical and Molecular Dynamic Simulation Studies : Piperidine derivatives, including those structurally related to "4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide," have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds have shown potential as corrosion inhibitors, with the adsorption behaviors and binding energies providing insight into their effectiveness (Kaya et al., 2016).

Antagonistic Properties

Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists : Research into methylbenzenesulfonamide derivatives, including efforts towards the synthesis and structural characterization of such compounds, has revealed their potential as CCR5 antagonists. This makes them valuable in the prevention of human HIV-1 infection, underscoring the role of these compounds in therapeutic applications (Cheng De-ju, 2015).

Herbicidal Applications

New Fluoro Intermediates for Herbicidal Sulfonylureas : The development of new fluoro intermediates, aimed at enhancing the efficacy of herbicidal sulfonylureas, highlights another application area. These intermediates, including those related to benzenesulfonamide structures, have shown promise in improving selectivity and activity in wheat and cotton, marking a significant contribution to agricultural chemistry (Hamprecht et al., 1999).

Pharmaceutical Development

Multiobjective Based Design, Synthesis, and Evaluation of Arylsulfonamide/Amide Derivatives : The design and synthesis of arylsulfonamide/amide derivatives, including those involving piperidines and pyrrolidines, have been explored for their affinity towards 5-HT₇ receptors. Such studies have identified potent ligands with antagonistic properties, offering pathways for the development of new pharmacological agents (Zajdel et al., 2012).

Structural and Material Science

Single-Crystal X-ray and Solid-State NMR Characterisation : Structural investigations of compounds like AND-1184, related to "this compound," provide insights into their potential as active pharmaceutical ingredients (APIs) for dementia treatment. These studies offer a deeper understanding of the crystalline forms and dynamic behaviors of such compounds, contributing to the development of more effective drugs (Pawlak et al., 2021).

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-14-12-16(19)5-6-17(14)25(23,24)21-13-15-7-10-22(11-8-15)18-4-2-3-9-20-18/h2-6,9,12,15,21H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMNHGWRMTNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.